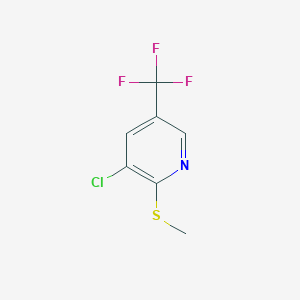

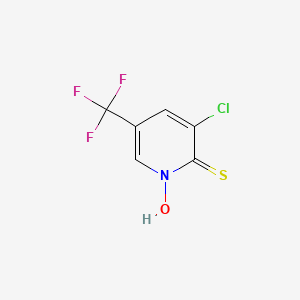

3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine

Overview

Description

3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine (3-CMT) is an organofluorine compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a highly versatile molecule with a variety of useful properties, including a high degree of stability and reactivity, as well as low toxicity and environmental impact. 3-CMT is a key building block in the synthesis of a number of important drugs and pharmaceuticals, and has been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis of Pesticides and Agrochemicals 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is utilized in the synthesis of various pesticides. For instance, it is a key ingredient in the production of some fluorine-containing pyridine derivatives, which are commonly used in modern agrochemicals. This reflects its importance in enhancing agricultural productivity and pest control (Lu Xin-xin, 2006).

Intermediate in Pharmaceutical Applications The compound serves as an intermediate in the synthesis of pharmaceutical products. It is involved in various chemical reactions and processes that lead to the formation of active pharmaceutical ingredients. Its role in this domain signifies its importance in drug development and medicine (Lan Zhi-li, 2011).

Structural and Spectroscopic Analysis In the field of structural chemistry, 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine has been used in studies exploring molecular structure and spectroscopy. This includes investigations into its molecular vibrational frequencies, NMR spectroscopy, and structural parameters. Such studies are crucial for understanding the chemical and physical properties of the compound (M. Evecen et al., 2017).

Development of Insecticides Research has also been conducted on the use of 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine in the development of insecticides. It is investigated as a potential active component due to its efficacy in controlling soil insect pests, highlighting its significance in pest management and crop protection (Dongqing Liu et al., 2006).

Solubility and Solvation Studies This compound has also been the subject of studies focusing on its solubility in various solvent mixtures. Understanding the solubility behavior is important for applications in chemical synthesis and formulation development (A. Jouyban et al., 2017).

Investigation in Chemical Synthesis Techniques The compound has been employed in studies exploring novel chemical synthesis techniques, such as halogen shuffling in pyridines and the development of cross-coupling strategies. These investigations contribute to the advancement of synthetic chemistry and the development of more efficient chemical processes (F. Mongin et al., 1998; Moumita Koley et al., 2011).

properties

IUPAC Name |

3-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOQITGVNUGXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine | |

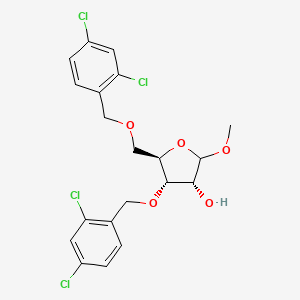

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

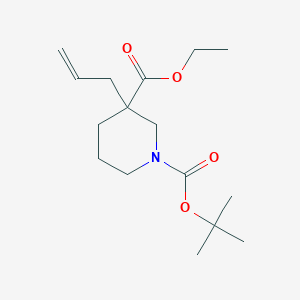

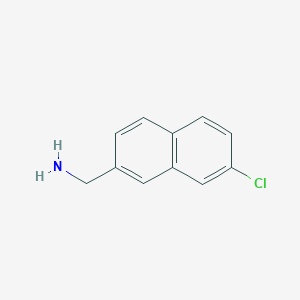

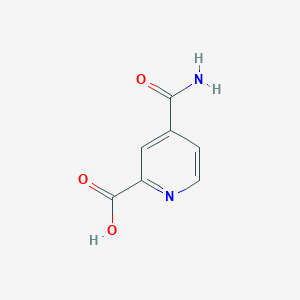

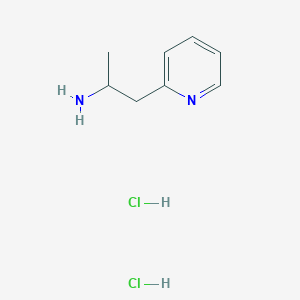

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)

![[(4-Methoxy-3-thienyl)methyl]amine](/img/structure/B1427362.png)